Hydrazinecarboximidamide, 2-(2-(4-methoxyphenoxy)ethylidene)-, sulfate
CAS No.: 67962-54-3
Cat. No.: VC18494155
Molecular Formula: C10H16N4O6S
Molecular Weight: 320.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67962-54-3 |
|---|---|
| Molecular Formula | C10H16N4O6S |
| Molecular Weight | 320.32 g/mol |
| IUPAC Name | 2-[(E)-2-(4-methoxyphenoxy)ethylideneamino]guanidine;sulfuric acid |
| Standard InChI | InChI=1S/C10H14N4O2.H2O4S/c1-15-8-2-4-9(5-3-8)16-7-6-13-14-10(11)12;1-5(2,3)4/h2-6H,7H2,1H3,(H4,11,12,14);(H2,1,2,3,4)/b13-6+; |
| Standard InChI Key | SJKZJUPKTBZWLL-AWFSDRIXSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)OC/C=N/N=C(N)N.OS(=O)(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)OCC=NN=C(N)N.OS(=O)(=O)O |
Introduction
Structural and Nomenclature Analysis
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name, 2-[(E)-2-(4-methoxyphenoxy)ethylideneamino]guanidine;sulfuric acid, reflects its intricate architecture. The molecule comprises:
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A guanidine core () linked to an ethylideneamino group ().
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A 4-methoxyphenoxy substituent attached via an ethylidene bridge ().
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A sulfate counterion () enhancing solubility and stability.
The stereochemistry is defined by the (E)-configuration of the ethylideneamino moiety, as indicated in the InChIKey SJKZJUPKTBZWLL-AWFSDRIXSA-N.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 67962-54-3 | |
| Molecular Formula | ||
| Molecular Weight | 320.32 g/mol | |
| SMILES (Isomeric) | COC1=CC=C(C=C1)OC/C=N/N=C(N)N.OS(=O)(=O)O | |
| InChIKey | SJKZJUPKTBZWLL-AWFSDRIXSA-N |
Synthesis and Reaction Optimization
Condensation Reaction Mechanism
The synthesis typically involves a condensation reaction between a hydrazinecarboximidamide derivative and a carbonyl-containing precursor. For this compound, the reaction proceeds as follows:
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Hydrazinecarboximidamide reacts with 2-(4-methoxyphenoxy)acetaldehyde under acidic or basic conditions.
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The ethylidene bridge forms via dehydration, yielding the (E)-configured imine.
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Sulfation is achieved through treatment with sulfuric acid, resulting in the final sulfate salt.
Critical Reaction Parameters:
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Solvent: Methanol or ethanol for optimal solubility.
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Temperature: 60–80°C to favor imine formation while minimizing side reactions.
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Catalyst: Mild acids (e.g., acetic acid) or bases (e.g., triethylamine) to accelerate condensation.
Analytical Characterization Techniques
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR):
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NMR reveals signals for the methoxy group ( 3.8 ppm), aromatic protons ( 6.8–7.2 ppm), and guanidine NH ( 6.5–7.0 ppm).
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NMR confirms the ethylidene carbon ( 150–160 ppm) and sulfate sulfur environment.
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Infrared (IR) Spectroscopy:
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Strong absorption at 1650 cm (C=N stretch) and 1240 cm (S=O stretch).
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Mass Spectrometry and X-ray Diffraction
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High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at 320.32 validates the molecular formula.
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X-ray Crystallography: Resolves the (E)-configuration and hydrogen-bonding network with the sulfate ion.
Physicochemical Properties and Stability
Solubility and Thermal Behavior
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Solubility: High solubility in polar solvents (water, DMSO) due to the sulfate group.
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Melting Point: Estimated >200°C (decomposition observed before melting).
Stability Profile
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pH Sensitivity: Stable in acidic conditions (pH 2–6) but hydrolyzes in strongly alkaline media.
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Light Sensitivity: Degrades under UV exposure, necessitating storage in amber containers.
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